molecular formula C15H13N3S2 B2536709 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 339015-44-0

5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2536709
CAS No.: 339015-44-0
M. Wt: 299.41
InChI Key: HCNWAQRZLATJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group and a methylsulfanylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a phenyl group and a methylsulfanylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Triazole Derivatives as Potential Pharmaceuticals

Triazole compounds, including structures similar to 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, have been extensively studied for their pharmaceutical applications. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013). Their structural versatility allows for the development of new drugs targeting various diseases, highlighting the importance of synthesizing and testing novel triazole derivatives for therapeutic use.

Role in Hydrogen Energy Production

The exploration of triazole derivatives extends to their application in hydrogen energy production. The unique properties of these compounds, particularly their electrocatalytic and photocatalytic activities, make them promising candidates for developing efficient energy conversion systems (Chandrasekaran et al., 2019). Research in this area focuses on optimizing the synthesis and functionalization of triazole derivatives to enhance their performance in electrochemical reactions essential for hydrogen fuel production.

Environmental and Agricultural Applications

Triazole derivatives also play a significant role in environmental and agricultural applications. Their ability to act as signaling molecules and stress adaptogens in plants offers a novel approach to improving crop resilience against biotic and abiotic stressors (Ahmed et al., 2021). This research highlights the potential of triazole-based compounds in developing new agrochemicals that enhance plant growth and yield under challenging environmental conditions.

Advanced Material Development

The application of triazole derivatives extends to the field of material science, where their incorporation into polymers and composites leads to materials with enhanced properties (Prozorova & Pozdnyakov, 2023). These materials find use in a variety of contexts, including as components of proton-conducting membranes for fuel cells, highlighting the versatility of triazole derivatives in contributing to the development of advanced materials for energy applications.

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S2/c1-20-13-10-6-5-9-12(13)14-16-17-15(19)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNWAQRZLATJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.